2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
Description
2-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (CAS: 941007-50-7) is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methylphenyl group, linked via a sulfanyl propanamide bridge to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₅H₁₆N₆OS₂, with a molecular weight of 360.4571 g/mol .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9-3-5-11(6-4-9)20-14(17-18-19-20)23-10(2)12(21)16-13-15-7-8-22-13/h3-8,10H,1-2H3,(H,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBAOGPTILYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. They are also found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters.
Biological Activity
The compound 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a member of the thiazole and tetrazole family, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.34 g/mol. The structural representation highlights the presence of a thiazole ring, a tetrazole moiety, and a propanamide functional group, contributing to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄S |
| Molecular Weight | 270.34 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown high efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, enhancing its antimicrobial activity.
Anticancer Properties
Thiazole derivatives are recognized for their anticancer activity. Studies have demonstrated that certain thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and modulation of cell cycle progression. The presence of the tetrazole ring may enhance these effects by facilitating interactions with specific molecular targets in cancer pathways.
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been explored in several studies. For example, certain analogues have been shown to suppress seizure activity in animal models, possibly through modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by modifications to its structure:
- Substituents on the Tetrazole Ring : Variations in the phenyl substituent can significantly affect potency and selectivity against different biological targets.
- Thiazole Modifications : Alterations in the thiazole ring can enhance or diminish anticancer activity; for instance, electron-donating groups may increase cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study investigated various thiazole-tetrazole hybrids for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenyl group enhanced antibacterial activity significantly compared to standard antibiotics.
- Antitumor Activity : In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) showed that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics like doxorubicin, suggesting promising anticancer potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to five structurally related molecules (Table 1), focusing on substituents, molecular weight, and melting points.
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
Ring Systems: The target compound uses a tetrazole core, while analog 8d substitutes this with an oxadiazole ring.
Aromatic vs. Aliphatic Substituents: The ethoxyphenyl group in increases molecular weight but may reduce bioavailability compared to the methylphenyl group in the target compound.
Molecular Weight : The target compound (360.46 g/mol) falls within the range of typical drug-like molecules (300–500 g/mol), whereas Compound 1 (281.70 g/mol) is smaller but lacks the thiazole moiety.
Q & A
Q. Table 1: Comparison of Synthesis Conditions and Yields
| Parameter | Ethanol | DMF | Optimized (DOE) |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 70 |
| Catalyst (NaOH, M) | 0.3 | 0.5 | 0.4 |
| Yield (%) | 65 ± 5 | 78 ± 3 | 89 ± 2 |
| Reference |
Q. Table 2: Stability Profile Under Stress Conditions
| Condition | Degradation Products | Half-Life (hrs) |
|---|---|---|
| Acidic (pH 2) | Thiazole ring cleavage | 6.2 ± 0.5 |
| Oxidative (HO) | Sulfoxide formation | 4.8 ± 0.3 |
| Photolytic (UV) | Tetrazole dimerization | 2.1 ± 0.2 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
